Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
Description
Tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (hereafter referred to as Compound A) is a boronic ester-functionalized pyridine derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. Its structure features a pyridine ring substituted with a tert-butyl carbamate group at position 2, a methyl group at position 3, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) at position 3. This configuration renders it a stable and versatile intermediate for transition-metal-catalyzed coupling reactions .
Properties
IUPAC Name |
tert-butyl N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)10-19-13(11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGHGCKCRJMBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic ester to a boronic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Boc-6-Amino-5-methylpyridine-3-boronic acid pinacol ester involves its ability to form stable boron-carbon bonds. This property is crucial in the Suzuki-Miyaura coupling reaction, where the compound acts as a boron donor, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its interaction with palladium catalysts and organic halides .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues of Compound A include derivatives with modifications to the pyridine ring substituents, carbamate groups, or boronic ester moieties. These variations influence reactivity, solubility, and application scope.
Table 1: Structural and Physicochemical Comparison
Comparative Data from Literature
- Synthetic Yields: Compound A derivatives typically achieve coupling yields >80% under Pd catalysis, whereas cyano-substituted variants require optimized conditions due to competitive side reactions .
- Purification Challenges : Bulky carbamate groups (e.g., tert-butyl) improve crystallinity, simplifying purification compared to analogues with smaller substituents .
Q & A
Q. What are the established synthetic routes for this compound, and what critical steps ensure yield and purity?
The synthesis typically involves multi-step reactions under controlled conditions. A common approach includes:
- Step 1: Introduction of the boronic ester group via Miyaura borylation, using palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacol borane under inert atmosphere .
- Step 2: Protection of the amine group using tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
- Purification: Column chromatography or recrystallization is critical to isolate the product from intermediates/by-products. Monitoring via TLC and HPLC ensures purity ≥95% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR: To confirm the presence of the tert-butyl group (δ ~1.3 ppm, singlet) and pyridine/boronic ester protons (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₁₇H₂₇BN₂O₄) with a mass accuracy of ±2 ppm .
- IR Spectroscopy: Detects carbamate C=O stretches (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
Q. What are the recommended storage conditions to maintain stability?
Store under inert atmosphere (Ar/N₂) at –20°C in airtight containers. Avoid moisture and prolonged exposure to light, as the boronic ester moiety is prone to hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data when confirming the structure?
Contradictions (e.g., unexpected splitting or missing peaks) may arise from dynamic effects or impurities. Strategies include:
Q. What strategies optimize Suzuki-Miyaura cross-coupling efficiency with this boronic ester?
Low coupling efficiency may stem from steric hindrance or catalyst poisoning. Solutions include:
Q. How can unexpected by-products during synthesis be mitigated?
Common by-products (e.g., deprotected amines or hydrolyzed boronic esters) arise from:
- Incomplete Boc Protection: Ensure stoichiometric excess of Boc₂O (1.2–1.5 equiv) and monitor reaction completion via LC-MS .
- Moisture Control: Use molecular sieves or anhydrous solvents during boronic ester formation .
- Temperature Gradients: Gradual warming from –78°C to RT minimizes side reactions in lithiation steps .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC purity results versus NMR data?
Discrepancies often arise from:
- UV-Inactive Impurities: Use evaporative light scattering detection (ELSD) alongside UV-Vis for comprehensive analysis .
- Residual Solvents: Check for DMF or THF peaks in ¹H NMR (δ 2.5–3.5 ppm) and recalibrate HPLC methods .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
